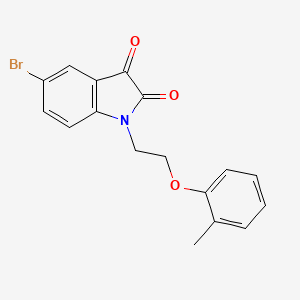

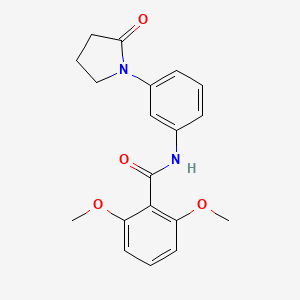

5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules and natural products .

Synthesis Analysis

The synthesis of indole derivatives, such as “5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione”, has attracted increasing attention in recent years . A straightforward synthetic approach has been reported for the synthesis of five series 5-bromosubstituted derivatives of indole phytoalexins .Molecular Structure Analysis

The basic structure of these compounds is an indole, oxindole or indoline nucleus with a linear chain or annexed heterocycle . Some of the indole phytoalexins carry unique structural features with spiro attached thiazoline ring .Scientific Research Applications

Antiproliferative/Cytotoxic Activity

This compound has been evaluated for its potential in cancer therapy. Studies have shown that certain 5-bromo derivatives of indole phytoalexins, which share a similar structural motif with our compound of interest, exhibit antiproliferative and cytotoxic activities against various human cancer cell lines. These activities are often compared to cisplatin, a common chemotherapy drug, indicating the potential of these compounds as alternatives with possibly lower toxicity .

Antifungal and Antibacterial Effects

Indole derivatives, including those with a bromo substituent, have demonstrated a range of antifungal activities. They also possess moderate antibacterial effects, which could be harnessed in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi .

Antiprotozoal Activity

The structural analogs of our compound have shown promise in antiprotozoal activity. This suggests potential applications in treating protozoan infections, which are responsible for diseases such as malaria and leishmaniasis .

Chemopreventive Properties

Consumption of cruciferous vegetables, which are rich in indole phytoalexins, has been associated with a decreased risk of cancer. The brominated indole derivatives, including our compound, could mimic these natural chemopreventive agents, offering a synthetic alternative for cancer risk reduction .

Anti-HIV Activity

Indole derivatives have been studied for their potential in HIV treatment. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives, which are structurally related to our compound, have indicated potential anti-HIV-1 activity .

Alkaloid Synthesis

Indole derivatives are prevalent moieties in many alkaloids, which are compounds with significant pharmacological activities. The synthesis of indole derivatives, including brominated ones, is crucial for the construction of complex alkaloid structures that can lead to the development of new drugs for various disorders .

Mechanism of Action

Target of Action

Similar compounds have been screened for antiproliferative/cytotoxic activity against human cancer cell lines , suggesting potential targets within these cells.

Mode of Action

It’s known that similar compounds exhibit antiproliferative and cytotoxic activities

Biochemical Pathways

Given its antiproliferative and cytotoxic activities , it can be inferred that this compound likely affects pathways related to cell proliferation and survival.

Result of Action

Similar compounds have been found to exhibit antiproliferative and cytotoxic effects against human cancer cell lines , suggesting that this compound may have similar effects.

properties

IUPAC Name |

5-bromo-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3/c1-11-4-2-3-5-15(11)22-9-8-19-14-7-6-12(18)10-13(14)16(20)17(19)21/h2-7,10H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODMHVIKQDHXRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2855910.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2855912.png)

![(3-Amino-5-((3-methoxyphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2855915.png)

![2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2855917.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B2855922.png)

![2-(3-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2855923.png)

![2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2855924.png)